Cas no 68758-85-0 (p-(tert-butyl)[(2-hydroxy-1-naphthyl)methylene]benzohydrazide)

p-(tert-butyl)[(2-hydroxy-1-naphthyl)methylene]benzohydrazide structure
68758-85-0 structure
Product name:p-(tert-butyl)[(2-hydroxy-1-naphthyl)methylene]benzohydrazide
CAS No:68758-85-0
MF:C22H22N2O2
MW:346.42228
CID:971977
PubChem ID:111577

p-(tert-butyl)[(2-hydroxy-1-naphthyl)methylene]benzohydrazide Chemical and Physical Properties

Names and Identifiers

    • p-(tert-butyl)[(2-hydroxy-1-naphthyl)methylene]benzohydrazide
    • 4-tert-butyl-N'-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide
    • BBNH
    • 4-tert-butyl-N'-[(Z)-(2-oxonaphthalen-1(2H)-ylidene)methyl]benzohydrazide
    • Benzoic acid, 4-(1,1-dimethylethyl)-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide
    • Benzoic acid, 4-(1,1-dimethylethyl)-, 2-((2-hydroxy-1-naphthalenyl)methylene)hydrazide
    • N-(4-tert-Butylbenzoyl)-2-hydroxy-1-naphthaldeyde hydrazone
    • p-(tert-Butyl)((2-hydroxy-1-naphthyl)methylene)benzohydrazide
    • 4-tert-butyl-N-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide
    • SCHEMBL1173953
    • Benzoic acid, 4-(1,1-dimethylethyl)-, [(2-hydroxy-1-naphthalenyl)methylene]hydrazide
    • NS00036686
    • n-(4-t-butylbenzoyl)-2-hydroxy-1-naphthaldehyde hydrazone
    • 68758-85-0
    • QSEQSUVWYBZMLJ-UHFFFAOYSA-N
    • DTXSID2071736
    • Inchi: InChI=1S/C22H22N2O2/c1-22(2,3)17-11-8-16(9-12-17)21(26)24-23-14-19-18-7-5-4-6-15(18)10-13-20(19)25/h4-14,25H,1-3H3,(H,24,26)
    • InChI Key: QSEQSUVWYBZMLJ-UHFFFAOYSA-N
    • SMILES: CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

Computed Properties

  • Exact Mass: 346.16826
  • Monoisotopic Mass: 346.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 503
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 61.7Ų
  • XLogP3: 5.4

Experimental Properties

  • PSA: 61.69

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